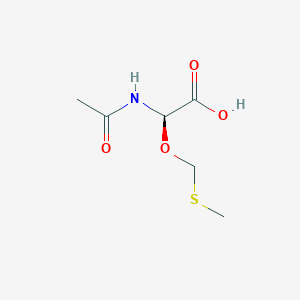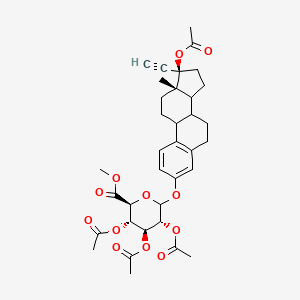
Vanilla tincture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanilla tincture is an alcoholic extract derived from the vanilla bean, primarily from the species Vanilla planifolia. It is widely used as a flavoring agent in culinary applications, as well as in perfumes and pharmaceuticals. The primary active compound in this compound is vanillin, which imparts the characteristic vanilla aroma and flavor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanilla tincture is typically prepared through a process of maceration and percolation. The vanilla beans are cut into small pieces and soaked in a mixture of purified water and alcohol. This mixture is allowed to macerate for about 12 hours in a warm place. Afterward, additional alcohol is added, and the mixture is left to macerate for another three days. The mixture is then transferred to a percolator containing sucrose and slowly percolated using diluted alcohol as the menstruum .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The vanilla beans are processed in large vats, and the maceration and percolation steps are carefully controlled to ensure consistency and quality. The final product is filtered and stored in light-resistant containers to preserve its quality .
Análisis De Reacciones Químicas
Types of Reactions: Vanillin, the primary component of vanilla tincture, undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Vanillin can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.
Reduction: Vanillin can be reduced to vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Vanillin can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Major Products:
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Substitution: Various substituted vanillin derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Vanilla tincture and its primary component, vanillin, have a wide range of scientific research applications:
Chemistry: Vanillin is used as a precursor in the synthesis of various organic compounds.
Biology: Vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Vanillin has been studied for its potential neuroprotective and anticancer properties.
Industry: Vanillin is used in the food industry as a flavoring agent and in the fragrance industry for its pleasant aroma
Mecanismo De Acción
Vanillin exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. Vanillin also modulates gene expression and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, vanillin has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Vanillin is often compared with other aromatic aldehydes such as ethyl vanillin and coumarin:
Ethyl Vanillin: Similar to vanillin but has a stronger flavor and is used as a synthetic vanilla flavoring.
Coumarin: Found in tonka beans and has a sweet, vanilla-like aroma but is not used in food due to its potential toxicity.
Vanillin is unique due to its natural occurrence in vanilla beans and its wide range of applications in various industries .
Propiedades
Número CAS |
8047-24-3 |
|---|---|
Fórmula molecular |
C111H94Cl3F3N18O12 |
Peso molecular |
2035.4 g/mol |
Nombre IUPAC |
4-[2-[5-(4-carbamoylphenyl)-2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1,3-dihydroisoquinolin-1-yl]-2-oxoethyl]benzoic acid;3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]-1-[4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-5-(4-nitrophenyl)-1,3-dihydroisoquinolin-2-yl]prop-2-en-1-one;4-[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-1,3-dihydroisoquinolin-5-yl]-N-methylbenzamide |
InChI |
InChI=1S/C38H34ClFN6O3.C37H30ClFN6O5.C36H30ClFN6O4/c1-23-8-10-24(11-9-23)20-32(47)36-29-7-5-6-27(25-12-14-26(15-13-25)37(49)41-4)34(29)38(2,3)21-45(36)33(48)19-16-28-31(46-22-42-43-44-46)18-17-30(39)35(28)40;1-37(2)19-44(31(47)17-14-26-29(45-20-41-42-43-45)16-15-28(38)33(26)39)34(30(46)18-21-6-8-24(9-7-21)36(49)50)27-5-3-4-25(32(27)37)22-10-12-23(13-11-22)35(40)48;1-22-7-9-23(10-8-22)19-31(45)35-28-6-4-5-26(24-11-13-25(14-12-24)44(47)48)33(28)36(2,3)20-42(35)32(46)18-15-27-30(43-21-39-40-41-43)17-16-29(37)34(27)38/h5-19,22,36H,20-21H2,1-4H3,(H,41,49);3-17,20,34H,18-19H2,1-2H3,(H2,40,48)(H,49,50);4-18,21,35H,19-20H2,1-3H3 |
Clave InChI |
MCRGBNHNSZXHEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)C(=O)NC.CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)[N+](=O)[O-].CC1(CN(C(C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)N)C(=O)CC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)



![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)







